molecular formula C18H16Cl2FNO3S B12130482 3-chloro-N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

3-chloro-N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Cat. No.: B12130482
M. Wt: 416.3 g/mol
InChI Key: ZJPAKWIUXGOHQR-UHFFFAOYSA-N
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Description

3-chloro-N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, pharmaceuticals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzyl Intermediate: Reacting 2-chloro-6-fluorobenzyl chloride with a suitable nucleophile to form the benzyl intermediate.

    Formation of the Benzamide: Reacting the benzyl intermediate with 3-chlorobenzoyl chloride in the presence of a base to form the benzamide.

    Introduction of the Tetrahydrothiophene Group: Reacting the benzamide with tetrahydrothiophene-3-one under oxidizing conditions to introduce the 1,1-dioxidotetrahydrothiophen-3-yl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.

    Reduction: Reduction reactions may target the carbonyl group in the benzamide structure.

    Substitution: Halogen atoms (chlorine and fluorine) in the benzyl and benzamide rings may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 3-chloro-N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of benzamides are often explored for their therapeutic potential, including as anti-inflammatory or analgesic agents.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide would depend on its specific biological target. Typically, benzamide derivatives may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
  • 3-chloro-N-(2-chloro-6-fluorobenzyl)benzamide
  • N-(2-chloro-6-fluorobenzyl)-N-(tetrahydrothiophen-3-yl)benzamide

Uniqueness

The uniqueness of 3-chloro-N-(2-chloro-6-fluorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. The presence of both chlorine and fluorine atoms, along with the dioxidotetrahydrothiophene group, may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H16Cl2FNO3S

Molecular Weight

416.3 g/mol

IUPAC Name

3-chloro-N-[(2-chloro-6-fluorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide

InChI

InChI=1S/C18H16Cl2FNO3S/c19-13-4-1-3-12(9-13)18(23)22(14-7-8-26(24,25)11-14)10-15-16(20)5-2-6-17(15)21/h1-6,9,14H,7-8,10-11H2

InChI Key

ZJPAKWIUXGOHQR-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=C(C=CC=C2Cl)F)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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